molecular formula C33H42O13 B592958 Baccatin VIII CAS No. 1623410-10-5

Baccatin VIII

Cat. No.: B592958
CAS No.: 1623410-10-5
M. Wt: 646.686
InChI Key: SMMKFLQKTRZJCF-CAEDTEOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Baccatin VIII is a precursor to the well-known anticancer drug Paclitaxel . The primary target of Paclitaxel, and by extension this compound, is the microtubule network within cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division .

Mode of Action

This compound, as a precursor to Paclitaxel, contributes to the overall mechanism of action of Paclitaxel. Paclitaxel acts by stabilizing the microtubule network, preventing its disassembly . This stabilization leads to cell arrest and subsequent apoptosis . It also inhibits the TLR4 signaling pathway and increases the immunomodulatory effects of the drug .

Biochemical Pathways

The biosynthesis of this compound involves a minimum of 19 steps . It is synthesized from GGPP, a precursor of diterpene compounds . The process involves the synthesis of the phenyl-isoserine side chain and the acylation linkage of the side chain and the C-13 position of Baccatin III to form Paclitaxel .

Pharmacokinetics

It is known that baccatin iii, a closely related compound, can be enzymatically synthesized and has shown cytotoxic properties against various human cancer cell lines . The IC50 values for these cell lines ranged from 4 to 7.81 µM , suggesting a significant bioavailability.

Result of Action

The action of this compound, through its conversion to Paclitaxel, results in significant molecular and cellular effects. It leads to cell cycle arrest at the G2/M phase, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential . It also induces apoptotic cell death .

Action Environment

Environmental factors can influence the action of this compound. For instance, drought stress has been shown to increase the production of taxanes, including Baccatin III, in Taxus baccata callus cultures . This suggests that environmental stressors could potentially enhance the production and efficacy of this compound and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Baccatin VIII can be synthesized through a series of chemical reactions starting from simpler taxane precursors. The synthesis typically involves multiple steps, including hydroxylation, acetylation, and benzoylation reactions. The reaction conditions often require specific catalysts and reagents to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the Taxus yunnanensis plant. The process involves harvesting the twigs and leaves, followed by ethanolic extraction and purification using chromatographic techniques . Advances in biotechnological methods, such as whole-cell biotransformation, have also been explored to enhance the yield and efficiency of this compound production .

Chemical Reactions Analysis

Types of Reactions: Baccatin VIII undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and benzoylated derivatives of this compound, which can be further utilized in the synthesis of more complex taxane compounds .

Comparison with Similar Compounds

  • Baccatin III
  • Baccatin IX
  • Baccatin X
  • 10-Deacetylbaccatin III
  • Taxol (Paclitaxel)
  • Docetaxel

Properties

IUPAC Name

(4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42O13/c1-15-22-24(44-17(3)35)26(38)31(7)20(37)13-21-32(14-42-21,46-18(4)36)25(31)28(45-29(40)19-11-9-8-10-12-19)33(41,30(22,5)6)27(39)23(15)43-16(2)34/h8-12,20-21,23-28,37-39,41H,13-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMKFLQKTRZJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1OC(=O)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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